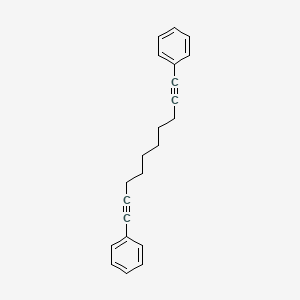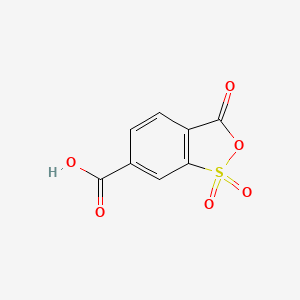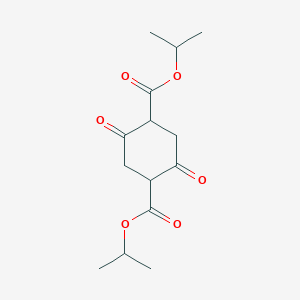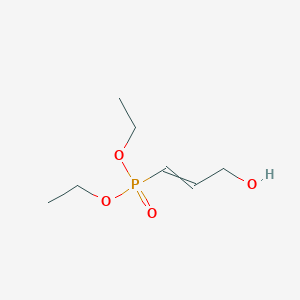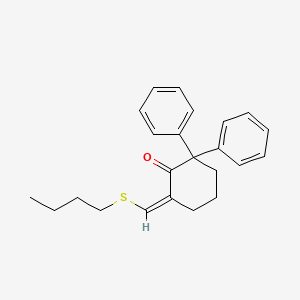![molecular formula C10H17N5O2 B14664248 methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate CAS No. 36137-83-4](/img/structure/B14664248.png)
methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate typically involves the reaction of an imidazole derivative with a diazonium salt. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The process may also involve the use of protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-[(E)-[ethyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate
- Methyl 4-[(E)-[propyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate
- Methyl 4-[(E)-[butyl(ethyl)amino]diazenyl]-1H-imidazole-5-carboxylate
Uniqueness
Methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern and the presence of both butyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
36137-83-4 |
|---|---|
Fórmula molecular |
C10H17N5O2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C10H17N5O2/c1-4-5-6-15(2)14-13-9-8(10(16)17-3)11-7-12-9/h7H,4-6H2,1-3H3,(H,11,12)/b14-13+ |
Clave InChI |
PUJZLQLEKPFMBH-BUHFOSPRSA-N |
SMILES isomérico |
CCCCN(C)/N=N/C1=C(NC=N1)C(=O)OC |
SMILES canónico |
CCCCN(C)N=NC1=C(NC=N1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Azadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14664169.png)
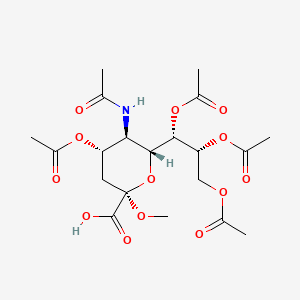
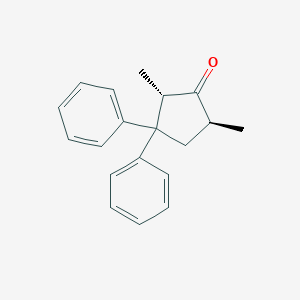
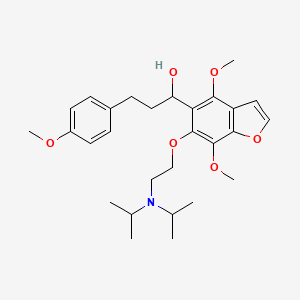
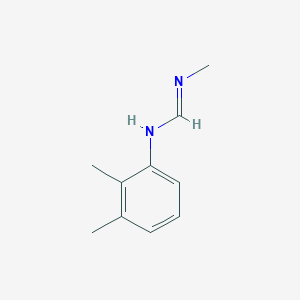
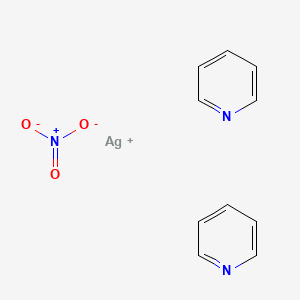
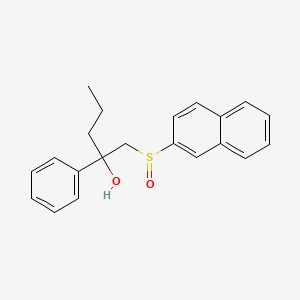
![1H-Imidazo[2,1-C][1,4]oxazine](/img/structure/B14664224.png)

